molecular formula C11H14F3N3O2 B5228468 (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

Cat. No. B5228468
M. Wt: 277.24 g/mol
InChI Key: KREYCWRUIBAACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine, also known as NTBC, is a chemical compound that has been widely used in scientific research due to its unique properties. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of aromatic amino acids.

Mechanism of Action

(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine acts as a potent inhibitor of HPPD, which is involved in the biosynthesis of aromatic amino acids. By inhibiting HPPD, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine prevents the production of these amino acids, leading to a depletion of the aromatic amino acid pool in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine depend on the specific system being studied. In plants, HPPD inhibition by (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine leads to a decrease in chlorophyll content and a reduction in plant growth. In mammalian cells, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine in lab experiments is its potency as an HPPD inhibitor. This allows for precise control over the biosynthesis of aromatic amino acids in cells. However, one limitation of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine is its potential toxicity, particularly in mammalian cells. Careful consideration must be given to the concentration of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine used in experiments to avoid unwanted side effects.

Future Directions

There are several future directions for research involving (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine. One area of interest is the development of new HPPD inhibitors with improved potency and selectivity. Another area of research is the investigation of the role of HPPD inhibition in the treatment of cancer and other diseases. Finally, the use of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine as a tool to study the biosynthesis of other important biomolecules, such as lipids and nucleic acids, is an area of potential future research.

Synthesis Methods

The synthesis of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves a series of chemical reactions, starting from the reaction of 2-nitro-4-trifluoromethylphenol with 4-aminobutylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine.

Scientific Research Applications

(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a tool to study the biosynthesis of aromatic amino acids and the role of HPPD in this process. (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has also been used to investigate the effects of HPPD inhibition on plant growth and development.

properties

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c12-11(13,14)8-3-4-9(10(7-8)17(18)19)16-6-2-1-5-15/h3-4,7,16H,1-2,5-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREYCWRUIBAACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.